![molecular formula C12H18ClNO3 B2804062 N-(3-chloro-4-methoxybenzyl)-2,2-dimethoxy-1-ethanamine CAS No. 865660-32-8](/img/structure/B2804062.png)
N-(3-chloro-4-methoxybenzyl)-2,2-dimethoxy-1-ethanamine
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Description
N-(3-chloro-4-methoxybenzyl)-2,2-dimethoxy-1-ethanamine, also known as O-Desmethyltramadol (ODT), is a synthetic compound that is structurally related to tramadol, a widely used pain medication. ODT has been the subject of scientific research due to its potential applications in the treatment of pain and other medical conditions.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Other Organic Compounds
“(3-chloro-4-methoxyphenyl)methylamine” can be used as a precursor for the synthesis of other organic compounds . This is done by the alkylation reaction .
Inhibition of Monoamine Oxidase-Catalyzed Deamination
4-Methoxyphenethylamine, a related compound, has been shown to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that “(3-chloro-4-methoxyphenyl)methylamine” could potentially have similar properties.
Docking Analysis
The compound can be used in docking analysis, a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex .
Determination of Trace Levels of Lead Ion
The compound has been used in the determination of trace levels of lead ion in samples of electrical power plant water .
properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2,2-dimethoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3/c1-15-11-5-4-9(6-10(11)13)7-14-8-12(16-2)17-3/h4-6,12,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLIIJOKWECSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)-2,2-dimethoxy-1-ethanamine |
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